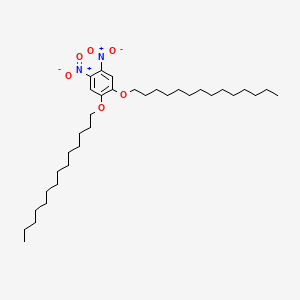
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene is a chemical compound with the molecular formula C₃₄H₆₀N₂O₆ It is characterized by the presence of two nitro groups and two tetradecyloxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2-Dinitro-4,5-bis(tetradecyloxy)benzene typically involves the nitration of a precursor compound. One common method involves the use of dichloromethane and acetic acid as solvents, with nitric acid as the nitrating agent. The reaction is carried out at low temperatures (around 10°C) and then allowed to warm to room temperature, followed by stirring for an extended period (e.g., 48 hours) to ensure complete nitration .
Análisis De Reacciones Químicas
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 1,2-Dinitro-4,5-bis(tetradecyloxy)benzene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tetradecyloxy groups contribute to its solubility and stability, making it suitable for different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Dinitro-4,5-bis(tetradecyloxy)benzene can be compared with other nitrobenzene derivatives, such as:
1,2-Dinitrobenzene: Lacks the tetradecyloxy groups, making it less soluble and stable in certain conditions.
1,3-Dinitrobenzene: Has a different arrangement of nitro groups, leading to different reactivity and applications.
1,4-Dinitrobenzene: Similar to 1,3-Dinitrobenzene but with nitro groups in the para position, affecting its chemical properties
The presence of tetradecyloxy groups in this compound makes it unique, providing enhanced solubility and stability, which are advantageous in various applications.
Propiedades
Número CAS |
792936-50-6 |
|---|---|
Fórmula molecular |
C34H60N2O6 |
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
1,2-dinitro-4,5-di(tetradecoxy)benzene |
InChI |
InChI=1S/C34H60N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-33-29-31(35(37)38)32(36(39)40)30-34(33)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Clave InChI |
CRSQJPCUUSHLTC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
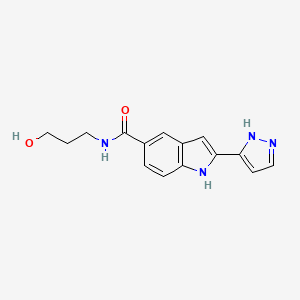
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)
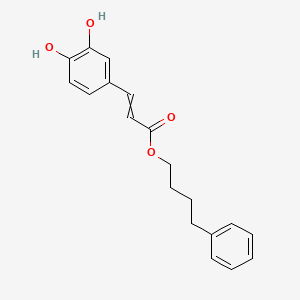
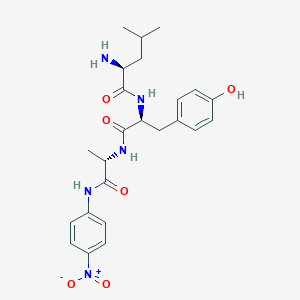
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

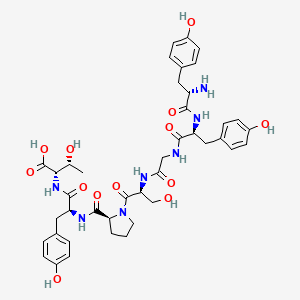
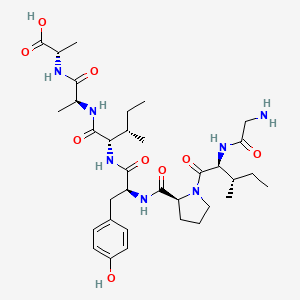
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
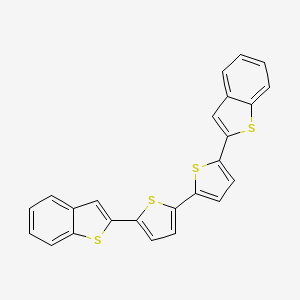
![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
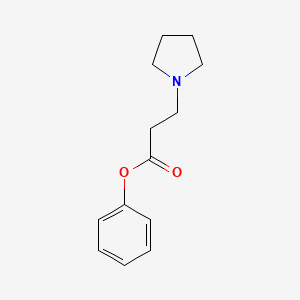
![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)
